Compound Description: This compound is mentioned alongside N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in a patent describing GlyT-1 inhibitors. [] While its specific biological activity is not detailed in the provided abstract, its inclusion suggests potential relevance to neurological and psychiatric disorders. []
Relevance: Although the patent abstract lacks detailed structural information, the shared presence of benzamide and phenylamine moieties suggests structural similarity with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Their grouping as GlyT-1 inhibitors further supports their relatedness.
Compound Description: Similar to the previous compound, this benzamide derivative is mentioned as a GlyT-1 inhibitor in the same patent. [] Again, the abstract does not provide specific information regarding its biological activity beyond this classification. []
Relevance: The presence of benzamide, phenylamine, and a para-substituted phenyl ring highlights structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Its classification as a GlyT-1 inhibitor, alongside the target compound, further strengthens the case for their relatedness.
Compound Description: This compound is another benzamide derivative identified in the patent as a GlyT-1 inhibitor. [] The abstract does not elaborate on its specific biological activity beyond this categorization. []
Relevance: The presence of benzamide and a substituted phenylamine moiety indicates structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Furthermore, its classification as a GlyT-1 inhibitor, alongside the target compound, points towards their potential relatedness.
Compound Description: This compound, also a benzamide derivative, is mentioned as a GlyT-1 inhibitor in the patent. [] The provided abstract does not detail its specific biological activity beyond this grouping. []
Relevance: Despite the lack of detailed information, the shared presence of benzamide and a substituted phenylamine moiety suggests structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] The fact that both are categorized as GlyT-1 inhibitors further supports their potential relatedness.
Relevance: Structural similarities with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide are evident in the shared benzamide and para-substituted phenylamine moieties. [] Their grouping as GlyT-1 inhibitors provides further support for their relatedness.
Relevance: The presence of benzamide and a para-substituted phenylamine moiety, mirroring structural features in N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, suggests their relatedness. [] The classification of both compounds as GlyT-1 inhibitors lends further credence to this connection.
Compound Description: This compound is the final benzamide derivative mentioned in the patent as a GlyT-1 inhibitor. [] Beyond this categorization, the abstract does not provide detailed information regarding its biological activity. []
Relevance: Although structurally more distinct, this compound shares the core benzamide structure with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] The presence of a substituted phenylamine moiety, although with different substitution patterns, and their shared classification as GlyT-1 inhibitors suggest a degree of relatedness.
Compound Description: This compound demonstrated significant antiulcer activity in a study investigating 2-(3,4-dimethoxyphenyl)ethylamine derivatives. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Differences arise in the amide linkage and the absence of the phenylsulfonyl group in Compound 15.
Compound Description: This compound exhibited potent antiulcer activity in the same study, showing effectiveness when administered orally. []
Relevance: Similar to Compound 15, this compound shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with N-(2,5-Dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. [] Structural variations include a different amide linkage, the presence of an N-methylbenzamide group, and the absence of the phenylsulfonyl group in DQ-2511.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.